molecular formula C20H15BrO3 B3587469 4-biphenylyl (3-bromophenoxy)acetate

4-biphenylyl (3-bromophenoxy)acetate

Cat. No.: B3587469
M. Wt: 383.2 g/mol
InChI Key: BLJOQLIMUSXZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Biphenylyl (3-bromophenoxy)acetate is an organic ester compound characterized by a biphenyl backbone linked to a phenoxy group substituted with a bromine atom at the meta-position and an acetate ester moiety. The biphenylyl group contributes to enhanced lipophilicity, which may influence biological activity and solubility, while the bromophenoxy moiety introduces steric and electronic effects critical for molecular interactions .

Properties

IUPAC Name

(4-phenylphenyl) 2-(3-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO3/c21-17-7-4-8-19(13-17)23-14-20(22)24-18-11-9-16(10-12-18)15-5-2-1-3-6-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJOQLIMUSXZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-biphenylyl (3-bromophenoxy)acetate typically involves the reaction of 4-biphenylyl bromide with 3-bromophenoxyacetic acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of bromination, esterification, and purification, with optimizations for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Biphenylyl (3-bromophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biphenyl derivatives with extended carbon chains.

Scientific Research Applications

4-Biphenylyl (3-bromophenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-biphenylyl (3-bromophenoxy)acetate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
4-Biphenylyl (3-bromophenoxy)acetate Biphenylyl, 3-Br-phenoxy C20H15BrO4 399.24 Potential receptor antagonist; enhanced steric hindrance due to meta-Br
[1,1'-Biphenyl]-4-yl acetate () Biphenylyl C14H12O2 212.25 Simpler ester; used as an intermediate in organic synthesis
Biphenyl-4-yl (4-nitrophenoxy)acetate () Biphenylyl, 4-NO2-phenoxy C20H15NO5 349.34 Strong electron-withdrawing nitro group; potential use in reactive intermediates
4-Bromophenyl acetate () 4-Br-phenyl C8H7BrO2 215.05 Basic brominated ester; limited steric bulk compared to biphenylyl derivatives
Ethyl 2-(3-bromophenoxy)acetate () Ethyl ester, 3-Br-phenoxy C10H11BrO3 259.10 Precursor for ester derivatives; lower molecular weight

Electronic and Steric Effects

  • Bromine Substitution: The meta-bromine in this compound introduces moderate electron-withdrawing effects, which may stabilize the ester group against hydrolysis compared to non-halogenated analogues. This contrasts with the stronger electron-withdrawing nitro group in biphenyl-4-yl (4-nitrophenoxy)acetate, which could increase reactivity in nucleophilic substitution reactions .
  • This is absent in simpler derivatives like 4-bromophenyl acetate, which may exhibit lower bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-biphenylyl (3-bromophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
4-biphenylyl (3-bromophenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.